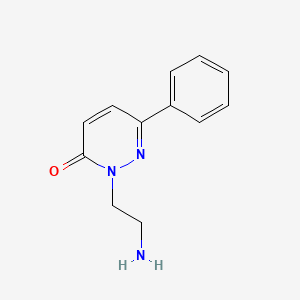

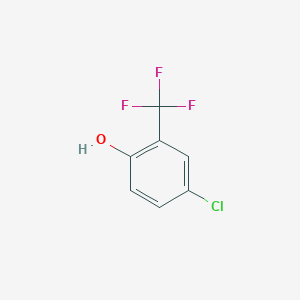

![molecular formula C7H4BrNS B1281774 3-Bromothieno[3,2-b]pyridine CAS No. 94191-12-5](/img/structure/B1281774.png)

3-Bromothieno[3,2-b]pyridine

概要

説明

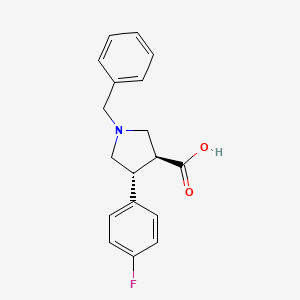

3-Bromothieno[3,2-b]pyridine is a brominated heterocyclic compound that serves as a key intermediate in the synthesis of various chemically and biologically significant molecules. It is characterized by the presence of a thiophene and pyridine ring fused together with a bromine atom attached to the thiophene ring. This compound is particularly valuable in the field of organic synthesis and drug discovery due to its potential to undergo various chemical transformations.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves palladium-catalyzed reactions, as seen in the preparation of indeno[1',2':4,5]imidazo[1,2-a]pyridin-11-ones and chromeno[4',3':4,5]imidazo[1,2-a]pyridin-6-ones . Similarly, the synthesis of N-functionalized dithieno[3,2-b:2',3'-d]pyrroles, which are structurally related to 3-bromothieno[3,2-b]pyridine, utilizes a Pd-catalyzed amination followed by a bromination/cyclization process . These methods highlight the versatility of brominated heterocycles as building blocks for complex molecules.

Molecular Structure Analysis

The molecular structure of 3-bromothieno[3,2-b]pyridine-related compounds has been characterized using various techniques, including X-ray diffraction . The crystal structure analysis provides insight into the molecular geometry, intermolecular interactions, and the overall solid-state arrangement of these compounds, which is crucial for understanding their reactivity and properties.

Chemical Reactions Analysis

The reactivity of brominated heterocycles like 3-bromothieno[3,2-b]pyridine is exemplified by their ability to undergo regioselective bromination , iodine-mediated cyclization , and nucleophilic aromatic substitution (SNAr) reactions . These reactions are pivotal for further functionalization and the creation of diverse heterocyclic compounds with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromothieno[3,2-b]pyridine derivatives are influenced by their molecular structure. For instance, the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and their evaluation as antitumor agents demonstrate the importance of the bromothienopyridine core in medicinal chemistry . The electrochemical and photophysical properties of these compounds are also of interest, as they can inform the design of new materials for electronic applications .

科学的研究の応用

General Use of 3-Bromothieno[3,2-b]pyridine 3-Bromothieno[3,2-b]pyridine is a chemical compound with the CAS Number: 94191-12-5 . It is often used in the synthesis of various heterocyclic compounds .

Application in Pharmacology Thieno[2,3-b]pyridine derivatives, which can be synthesized using 3-Bromothieno[3,2-b]pyridine, are an important class of heterocyclic compounds due to their pharmacological and biological utility . They have been reported to have various biological activities, including:

These compounds were also reported as Pim-1 kinase inhibitors and multidrug resistance modulators . The specific methods of application or experimental procedures, as well as the results or outcomes obtained, would depend on the specific study or experiment being conducted.

Properties of 3-Bromothieno[3,2-b]pyridine 3-Bromothieno[3,2-b]pyridine is a solid substance with a molecular weight of 214.09 . It has a boiling point of 308.3°C at 760 mmHg . The compound is typically stored at room temperature .

Properties of 3-Bromothieno[3,2-b]pyridine 3-Bromothieno[3,2-b]pyridine is a solid substance with a molecular weight of 214.09 . It has a boiling point of 308.3°C at 760 mmHg . The compound is typically stored at room temperature .

Safety And Hazards

- Handling Precautions : Researchers should handle this compound in a well-ventilated area, wear appropriate protective gear (gloves, lab coat, and safety goggles), and avoid inhalation or skin contact.

- Toxicity : While specific toxicity data may vary, it is essential to follow safety guidelines and consult relevant Material Safety Data Sheets (MSDS).

将来の方向性

- Biological Studies : Investigate the compound’s potential as a pharmacophore for drug development.

- Materials Science : Explore its use in organic electronics, sensors, or catalysts.

- Structure-Activity Relationships : Systematically modify the compound to optimize its properties.

特性

IUPAC Name |

3-bromothieno[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-5-4-10-6-2-1-3-9-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYQIGSHNHLULNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CS2)Br)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50529352 | |

| Record name | 3-Bromothieno[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromothieno[3,2-b]pyridine | |

CAS RN |

94191-12-5 | |

| Record name | 3-Bromothieno[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)

![1H-Benzo[DE]isoquinolin-2(3H)-amine](/img/structure/B1281727.png)